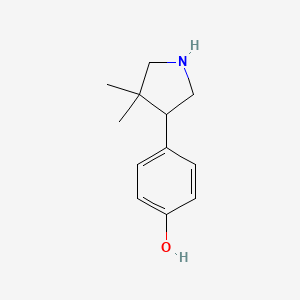
2-(1-Aminopropyl)-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropyl)-5-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a methoxyphenol structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminopropyl)-5-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyphenol and 1-bromopropane.
Alkylation Reaction: 5-methoxyphenol undergoes an alkylation reaction with 1-bromopropane in the presence of a base such as potassium carbonate to form 2-(1-bromopropyl)-5-methoxyphenol.
Amination Reaction: The brominated intermediate is then subjected to an amination reaction using ammonia or an amine source to replace the bromine atom with an amino group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-(1-Aminopropyl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Quinones or hydroquinones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-(1-Aminopropyl)-5-methoxyphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Aminopropyl)-5-methoxyphenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
類似化合物との比較
2-(1-Aminopropyl)-5-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(1-Aminopropyl)-4-methoxyphenol: Similar structure but with the methoxy group in a different position.
2-(1-Aminopropyl)-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2-(1-Aminopropyl)-5-methoxyphenol is unique due to the presence of both an amino group and a methoxy group on the phenol ring
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
2-(1-aminopropyl)-5-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-3-9(11)8-5-4-7(13-2)6-10(8)12/h4-6,9,12H,3,11H2,1-2H3 |
InChIキー |
PYJBWYISTFKUKU-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C=C(C=C1)OC)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)

![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)







